4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide
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Overview
Description
4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide typically involves multiple steps. One common route starts with the preparation of 4-chloro-2-methylaniline, which is then reacted with ethyl chloroformate to form an intermediate. This intermediate undergoes further reactions with N-cyclohexylbenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylaniline: A precursor in the synthesis of the target compound.
(4-chloro-2-methylanilino)thiourea: A related compound with similar structural features.
Methyl 4-(2-((3-chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)benzoate: Another structurally related compound .
Uniqueness
4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[2-(4-chloro-2-methylanilino)-2-oxoethoxy]-N-cyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-15-13-17(23)9-12-20(15)25-21(26)14-28-19-10-7-16(8-11-19)22(27)24-18-5-3-2-4-6-18/h7-13,18H,2-6,14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAGGEFRWCFJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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